molecular formula C20H18N2O3 B2371065 3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide CAS No. 946370-52-1

3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B2371065
CAS No.: 946370-52-1
M. Wt: 334.375
InChI Key: SALAOZZQXQZSAA-UHFFFAOYSA-N
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Description

3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This compound is of particular interest due to its unique structure, which combines a phenoxy group, a benzamide moiety, and a tetrahydrobenzo[c]isoxazole ring.

Preparation Methods

The synthesis of 3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Catalysts and specific reaction conditions such as temperature and solvent choice play a crucial role in the efficiency of these synthetic routes.

Mechanism of Action

The mechanism of action of 3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of other similar compounds .

Properties

IUPAC Name

3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(21-20-17-11-4-5-12-18(17)22-25-20)14-7-6-10-16(13-14)24-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALAOZZQXQZSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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